molecular formula C21H18FN5O2 B2974862 N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-36-3

N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2974862
CAS RN: 852450-36-3
M. Wt: 391.406
InChI Key: GQBQQOPFFVCTFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by various substitution reactions to introduce the phenyl, ethyl, and fluorophenyl groups. The final step would likely be the formation of the acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present .

Scientific Research Applications

Photodynamic Therapy (PDT) for Cancer Cells

Thieno[3,4-d]pyrimidin-4(3H)-thione: , a derivative of the compound , has been investigated as an effective, oxygenation-independent, heavy-atom-free photosensitizer for cancer cells . Here’s why it stands out:

Antimicrobial Activity

Consider exploring the antimicrobial potential of this compound. Novel porphyrins, such as 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin , have shown photodynamic antimicrobial activity against clinically important bacteria . Investigate its effectiveness against various pathogens.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-2-14-3-7-16(8-4-14)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)17-9-5-15(22)6-10-17/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBQQOPFFVCTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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